Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 5-position, an ethyl ester group at the 4-position, and an o-tolyl group at the 1-position
Preparation Methods
The synthesis of Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Bromination: The pyrazole ring is then brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4).
Esterification: The carboxylic acid group at the 4-position is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:
5-bromo-1-(o-tolyl)-1H-imidazol-2-amine: This compound has a similar structure but contains an imidazole ring instead of a pyrazole ring.
5-bromo-1-(o-tolyl)-1,3-dihydro-2H-imidazol-2-one: This compound also has a similar structure but contains a dihydroimidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in drug development.
- Chemical Formula : C10H10BrN2O2
- Molecular Weight : 273.1 g/mol
- CAS Number : 105486-72-4
This compound interacts with various biological targets, leading to several pharmacological effects:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and xenobiotics. Depending on the isoform, it can act as either an inhibitor or an activator.
- Cell Signaling Modulation : It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell proliferation and apoptosis.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that pyrazole derivatives possess antitumor properties. Studies have shown that this compound can inhibit key pathways involved in cancer cell growth and survival, particularly against BRAF(V600E) mutations .
- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory activity, comparable to established anti-inflammatory agents. It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-alpha .
- Antimicrobial Properties : this compound has been reported to exhibit antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Study 1: Antitumor Activity
In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) showed that this compound exhibited cytotoxic effects at specific concentrations. When combined with doxorubicin, it demonstrated a synergistic effect, enhancing the overall anticancer efficacy .
Case Study 2: Anti-inflammatory Activity
In animal models, this compound was effective in reducing carrageenan-induced edema. The results indicated a dose-dependent reduction in inflammation markers, highlighting its potential for treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which is crucial for its bioavailability. It is relatively stable under standard laboratory conditions but can undergo hydrolysis in aqueous environments, impacting its efficacy over time .
Summary Table of Biological Activities
Properties
CAS No. |
1245227-19-3 |
---|---|
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
ethyl 5-bromo-1-(2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-8-15-16(12(10)14)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3 |
InChI Key |
DNKGQDLNISFFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)Br |
Origin of Product |
United States |
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